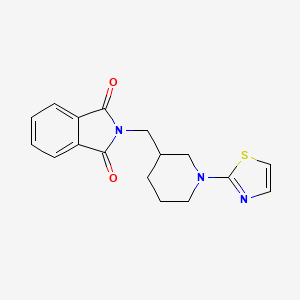

2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione

Description

2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring a thiazole ring fused to a piperidine moiety, which is further linked to an isoindoline-1,3-dione group. The thiazole ring, known for its role in medicinal chemistry, may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions .

Propriétés

IUPAC Name |

2-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-15-13-5-1-2-6-14(13)16(22)20(15)11-12-4-3-8-19(10-12)17-18-7-9-23-17/h1-2,5-7,9,12H,3-4,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYYGPQPBFHDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring. These intermediates are then coupled with isoindoline-1,3-dione under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Applications De Recherche Scientifique

2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes .

Mécanisme D'action

The mechanism of action of 2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the piperidine ring or isoindoline-1,3-dione group. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., Cl in 4c, Br in 4d) correlate with higher melting points compared to benzyl derivatives (7a), likely due to increased intermolecular forces .

Synthetic Efficiency: Yields for benzyl derivatives (e.g., 7a: 41%) are moderate, while halogenated analogs (e.g., 4d: 46%) show slightly improved efficiency.

Thiazole-containing compounds (e.g., 9a in ) are associated with anticancer activity, suggesting the target compound may share this profile .

Mechanistic and Functional Insights

- Thiazole vs. Benzyl Groups : The thiazole ring’s nitrogen and sulfur atoms may facilitate hydrogen bonding with biological targets, whereas benzyl groups rely on hydrophobic interactions. This difference could translate to varied target selectivity .

- Dioxopiperidine vs. Piperidine : Compounds like 4c and 4d feature a 2,6-dioxopiperidine scaffold, which may increase rigidity and metabolic stability compared to the parent piperidine in the target compound .

- Oxadiazole Derivatives : The oxadiazole-containing analog () highlights how heterocyclic substitutions can optimize pharmacokinetic properties, such as resistance to enzymatic degradation .

Activité Biologique

The compound 2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings regarding its biological activity, including anticancer and anticonvulsant properties, along with structure-activity relationships (SAR) that elucidate its efficacy.

Chemical Structure and Properties

The compound features a complex structure comprising an isoindoline core linked to a thiazole-bearing piperidine moiety. This unique arrangement is believed to contribute significantly to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds, including derivatives of isoindoline. The compound in focus has shown promising results in various cancer cell lines:

- Cytotoxicity : In vitro assays demonstrated that derivatives with thiazole rings exhibit significant cytotoxic effects against multiple cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin. For instance, similar thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cell lines, indicating strong antiproliferative effects .

- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their apoptotic activity. The presence of electron-donating groups on the phenyl ring enhances this interaction, thereby increasing cytotoxicity .

Anticonvulsant Activity

The anticonvulsant properties of the compound have also been explored:

- Efficacy in Models : Compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models. Notably, certain derivatives have demonstrated complete protection against induced convulsions .

- Structure Activity Relationship (SAR) : The SAR studies indicate that modifications on the thiazole and piperidine rings can significantly influence the anticonvulsant activity, highlighting the importance of specific substituents in enhancing therapeutic efficacy .

Case Studies

Several case studies underscore the biological activity of thiazole-containing isoindoline derivatives:

- Case Study 1 : A study reported a series of thiazole-integrated isoindoline analogues which were tested for their anticancer properties. The most active compounds were identified based on their ability to induce apoptosis in cancer cells, with detailed SAR analyses revealing critical structural features necessary for activity .

- Case Study 2 : Another investigation focused on the anticonvulsant effects of piperidine derivatives, including those containing thiazole rings. These compounds showed significant promise in reducing seizure frequency in animal models, suggesting potential clinical applications in epilepsy treatment .

Data Tables

| Activity Type | IC50 Values (µg/mL) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Anticancer | 1.61 - 1.98 | Various (e.g., A431) | Apoptosis induction via protein interaction |

| Anticonvulsant | Not specified | Animal models | Seizure prevention |

Q & A

Basic Research Questions

Q. How can computational methods optimize the synthesis of 2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione?

- Methodology : Quantum chemical calculations (e.g., DFT or reaction path search methods) can predict reaction pathways and intermediates, reducing trial-and-error experimentation. For example, ICReDD employs computational models to narrow down optimal reaction conditions (e.g., solvent, temperature, catalyst) before lab validation . Experimental protocols, such as refluxing with sodium acetate in glacial acetic acid (as in related isoindoline-dione syntheses), can be refined using computational feedback loops .

Q. What statistical approaches are recommended for designing experiments to study this compound’s reactivity?

- Methodology : Use Design of Experiments (DoE) to systematically vary parameters (e.g., reactant ratios, pH, reaction time) and identify significant variables. Fractional factorial designs or response surface methodology (RSM) minimize the number of trials while capturing interactions between variables. This approach is critical in chemical technology for optimizing yields and selectivity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Confirm structural integrity via 1H/13C NMR to resolve thiazole and piperidine moieties.

- HPLC-MS : Assess purity and detect byproducts, especially for isomers or degradation products.

- XRD : Determine crystalline structure if polymorphic forms are suspected (see advanced questions) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental results be resolved for this compound?

- Methodology : Implement a feedback loop where experimental data (e.g., reaction yields, side products) refine computational models. For instance, discrepancies in predicted vs. observed reaction pathways may require adjusting solvent effects or transition-state energies in DFT calculations . Cross-validation with alternative theoretical methods (e.g., B3LYP/SDD for bond angle analysis) can improve accuracy .

Q. What strategies are effective in studying the polymorphic forms of this compound, and how do they impact bioactivity?

- Methodology :

- Polymorph Screening : Use solvent evaporation, slurry conversion, or temperature cycling to isolate polymorphs.

- Thermal Analysis : DSC and TGA differentiate polymorphs based on melting points and stability.

- Bioactivity Correlation : Compare dissolution rates and cellular uptake of polymorphs in vitro (e.g., via cytotoxicity assays). Prior studies on isoindole-dione derivatives highlight polymorph-dependent activity variations .

Q. How can mechanistic insights into the thiazole-piperidine-isoindoline-dione scaffold inform derivative synthesis?

- Methodology :

- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or trapping intermediates (e.g., using TEMPO) to elucidate reaction pathways.

- Functionalization : Modify the thiazole ring (e.g., halogenation) or piperidine nitrogen (e.g., alkylation) to enhance solubility or target affinity. Computational docking studies (e.g., AutoDock) guide rational design for biological targets .

Q. What experimental controls are critical when analyzing this compound’s stability under varying conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor degradation via LC-MS.

- Control Groups : Include inert atmosphere (N2/Ar) samples to distinguish oxidative vs. hydrolytic degradation. Reference stability data from structurally similar phthalimides (e.g., isoindole-dione derivatives) to establish benchmarks .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data across studies involving this compound?

- Methodology :

- Batch Variability : Test multiple synthesis batches for purity and polymorph content.

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.